2,5-Diethyl-4-methyloxazole
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Overview
Description
2,5-Diethyl-4-methyloxazole is a heterocyclic organic compound with the molecular formula C8H13NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-4-methyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . This process is stereospecific and can be conducted in a flow reactor to improve safety and product purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and stable reagents like Deoxo-Fluor® ensures efficient and scalable production. The oxidation step using manganese dioxide is also adapted for industrial applications to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyl-4-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: It can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen in the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Various oxazole derivatives.
Reduction: Amines.
Substitution: Substituted oxazoles with different functional groups.
Scientific Research Applications
2,5-Diethyl-4-methyloxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-4-methyloxazole involves its interaction with various molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . It may also inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Oxazoles: Share the same core structure but differ in the substitution pattern.
Isoxazoles: Have the oxygen and nitrogen atoms in different positions within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Uniqueness: 2,5-Diethyl-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40953-15-9 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,5-diethyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
InChI Key |
ODHBNBMQEWMDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(O1)CC)C |
Origin of Product |
United States |
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